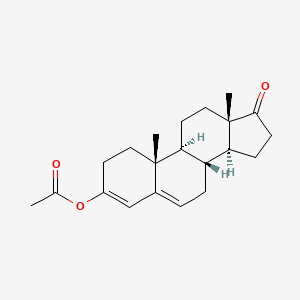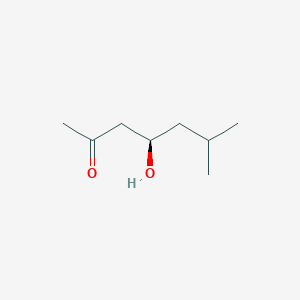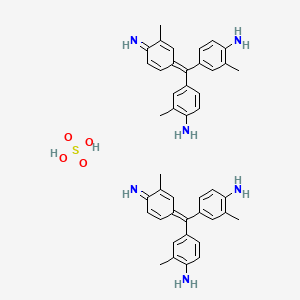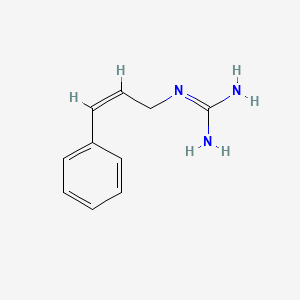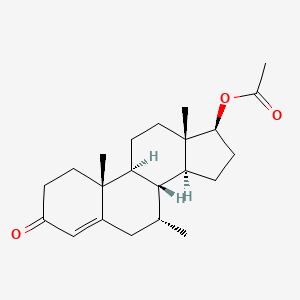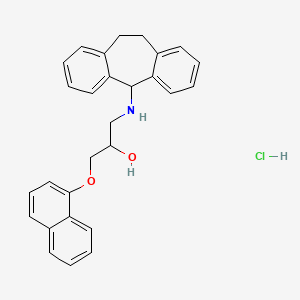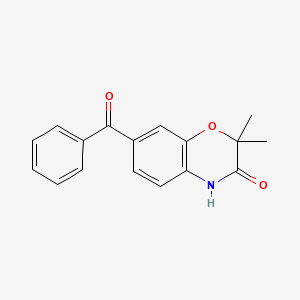
1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrol-2-carbonsäure, 1-((2-Fluorphenyl)sulfonyl)- ist eine Verbindung, die zur Klasse der Pyrrolderivate gehört. Pyrrolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Pyrrol-2-carbonsäure, 1-((2-Fluorphenyl)sulfonyl)- kann durch verschiedene Verfahren erfolgen. Ein gängiges Verfahren beinhaltet die Kondensation von 2,5-Dimethoxytetrahydrofuran mit verschiedenen Aminen und Sulfonaminen in Gegenwart einer katalytischen Menge an Eisen(III)-chlorid. Diese Reaktion verläuft unter milden Bedingungen und liefert N-substituierte Pyrrole .
Ein weiteres Verfahren beinhaltet die Kondensation von leicht zugänglichen O-substituierten Carbamaten mit 2,5-Dimethoxytetrahydrofuran, gefolgt von einer säurekatalysierten Cyclisierung zur Bildung des Pyrrolrings . Dieses Verfahren ist gegenüber verschiedenen funktionellen Gruppen hochtolerant und liefert gute Ausbeuten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt in der Regel durch großtechnische Synthese unter Verwendung der oben genannten Verfahren. Die Wahl des Verfahrens hängt von der Verfügbarkeit der Ausgangsmaterialien, der gewünschten Ausbeute und der Wirtschaftlichkeit ab. Die Verwendung katalytischer Systeme und milder Reaktionsbedingungen wird bevorzugt, um eine hohe Effizienz und minimale Umweltbelastung zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
1H-Pyrrol-2-carbonsäure, 1-((2-Fluorphenyl)sulfonyl)- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und umfassen Faktoren wie Temperatur, Lösungsmittel und Reaktionszeit.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen Oxide liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrrolderivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrol-2-carbonsäure, 1-((2-Fluorphenyl)sulfonyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, z. B. bei der Entwicklung neuer Medikamente.
Industrie: Verwendet in der Produktion verschiedener chemischer Produkte und Materialien.
Wirkmechanismus
Der Wirkmechanismus von 1H-Pyrrol-2-carbonsäure, 1-((2-Fluorphenyl)sulfonyl)- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrrol-2-carbonsäure: Ein einfacheres Pyrrolderivat mit ähnlichen chemischen Eigenschaften.
1H-Pyrrol-2-carbaldehyd: Ein weiteres Pyrrolderivat mit einer Aldehydfunktionalität.
Methylpyrrol-2-carboxylat: Ein Methylesterderivat von Pyrrol-2-carbonsäure.
Einzigartigkeit
1H-Pyrrol-2-carbonsäure, 1-((2-Fluorphenyl)sulfonyl)- ist einzigartig durch das Vorhandensein der 2-Fluorphenylsulfonylgruppe, die diesem Stoff besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Reaktivität der Verbindung und ihr Potenzial für verschiedene Anwendungen, was sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie macht.
Eigenschaften
CAS-Nummer |
180905-86-6 |
|---|---|
Molekularformel |
C11H8FNO4S |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-7H,(H,14,15) |
InChI-Schlüssel |
WDTCGKUXRJFGOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)N2C=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



